amine hydrochloride CAS No. 2098031-41-3](/img/structure/B1485229.png)

[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

説明

3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride, also known as 3-chloro-N-methyl-N-phenylpropan-2-amine hydrochloride, is a synthetic compound used in a wide variety of scientific research applications. It is a white to off-white powder that is soluble in water and ethanol and is typically used in its hydrochloride form. The compound has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Cancer Research

This compound has been used in the synthesis of derivatives that selectively inhibit the proliferation of colon cancer cells . A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .

Pharmaceutical Applications

“3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride” is also known as Clenbuterol, a synthetic compound that belongs to the class of β-adrenergic agonist drugs. These drugs are commonly used in the treatment of asthma and other respiratory diseases.

Chemical Synthesis

This compound is used in the synthesis of various other compounds. For instance, saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide .

Material Science

The compound has been used in material science research, particularly in the development of new materials with unique properties .

Bioactive Compounds

The compound has been used in the synthesis of bioactive aromatic compounds containing the indole nucleus, which have shown clinical and biological applications .

Chemical Reactions

Methylamine, a multifaceted organic compound, finds its way into various forms, including solutions in methanol, ethanol, tetrahydrofuran, or water, as well as an anhydrous gas stored in pressurized metal containers .

作用機序

Target of Action

The primary targets of 3-(4-Chlorophenyl)-2,2-dimethylpropyl(methyl)amine hydrochloride are the heat shock proteins TRAP1 . These proteins play a crucial role in maintaining cellular homeostasis and are often overexpressed in cancer cells .

Mode of Action

The compound interacts with its targets, the heat shock proteins TRAP1, by binding to them . This binding inhibits the function of these proteins, leading to changes in the cellular environment .

Biochemical Pathways

The inhibition of heat shock proteins TRAP1 affects several biochemical pathways. Most notably, it disrupts the HSP90 and TRAP1 mediated signaling pathway . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

The compound is synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate , which suggests that it may share similar pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. In studies, it has been shown to selectively inhibit the proliferation of colon cancer cells . This is likely due to the compound’s interaction with heat shock proteins TRAP1 and the subsequent disruption of related signaling pathways .

特性

IUPAC Name |

3-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUOWWSLMKXHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

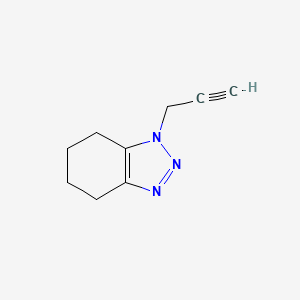

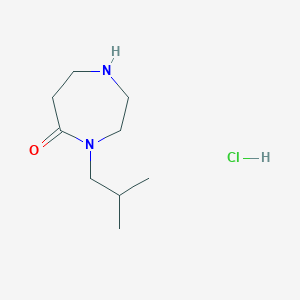

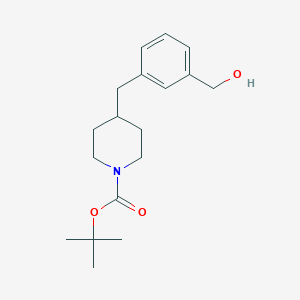

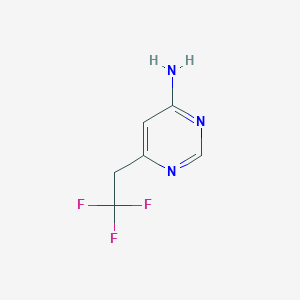

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)

![3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485166.png)

![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)